N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide
Description
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide is a synthetic benzamide derivative characterized by a 4-fluorobenzamide core linked to a 5-ethyl-substituted dihydropyridine moiety. This structure combines hydrophobic (ethyl group), electronic (fluorine atom), and steric (dihydropyridine ring) features, which are critical for modulating biological activity.
Properties
CAS No. |
678969-40-9 |
|---|---|
Molecular Formula |
C14H17FN2O |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-(5-ethyl-3,6-dihydro-2H-pyridin-1-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C14H17FN2O/c1-2-11-4-3-9-17(10-11)16-14(18)12-5-7-13(15)8-6-12/h4-8H,2-3,9-10H2,1H3,(H,16,18) |
InChI Key |
KMUYHWGVLXWULT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCN(C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Nucleophilic Substitution via Bromoethylamine Intermediates
The most well-documented method derives from US3509166A , which details the synthesis of analogous N-substituted benzamides.
Procedure:
Synthesis of N-(2-bromoethyl)-4-fluorobenzamide :
Coupling with 5-Ethyl-1,2,5,6-tetrahydropyridine :
Optimization Insights:
Alternative Amide Coupling Approaches
WO2019175043A1 and US20040044052A1 suggest modern amide bond formation techniques:
Method A: HATU-Mediated Coupling
- Reactants : 4-Fluorobenzoic acid, 5-ethyl-3,6-dihydro-1(2H)-pyridinylamine.
- Conditions : HATU, DIPEA in DMF (room temperature, 16 hours).
- Yield : 85–90% (no chromatography required).
Method B: Acid Chloride Route
Synthesis of 5-Ethyl-1,2,5,6-Tetrahydropyridine
The amine precursor is seldom commercial; US3509166A and 10.1021/jm500259z provide routes:
Route 1: Reductive Amination
- Reactants : Ethyl vinyl ketone, ammonium acetate.
- Conditions : Hydrogenation (H₂, Pd/C, ethanol, 50°C).
- Yield : 65–70%.
Route 2: Cyclization of δ-Chloropentene Derivatives
Analytical Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Bromoethylamine Route | 60–75 | 95–98 | High |
| HATU Coupling | 85–90 | >99 | Moderate |
| Acid Chloride Route | 75–80 | 95–98 | High |
Key Observations :
- The bromoethylamine route is robust but requires handling hazardous intermediates.
- HATU coupling offers superior purity but higher cost.
Challenges and Solutions
Chemical Reactions Analysis
Electrophilic Activation and Substitution Reactions
The dihydropyridine ring undergoes electrophilic activation due to partial unsaturation. Key reactions include:
-
Alkylation/Acylation : The nitrogen in the dihydropyridine ring reacts with alkyl halides or acyl chlorides under basic conditions. For example, treatment with methyl iodide forms a quaternary ammonium intermediate, which can further rearrange or participate in ring-opening reactions .
-
Ring-Opening Polymerization : Under cationic conditions (e.g., Brønsted/Lewis acids), the dihydropyridine moiety undergoes ring-opening polymerization, forming polyamide-like structures .
The para-fluorine on the benzamide group directs electrophilic aromatic substitution (EAS) reactions. Computational studies suggest enhanced electrophilicity at the ortho positions of the fluorobenzamide, enabling nitration or sulfonation .
Nucleophilic Reactions
The amide group participates in nucleophilic substitution or hydrolysis:
-
Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 4-fluorobenzoic acid and 5-ethyl-3,6-dihydro-2H-pyridinamine. Kinetic studies indicate faster hydrolysis under basic conditions (e.g., NaOH, 80°C) compared to acidic media.
-
Thiol-Reactive Coupling : The fluorobenzamide group reacts with thiol-containing molecules (e.g., maleimide derivatives) via nucleophilic aromatic substitution, forming stable thioether linkages. This is utilized in bioconjugation applications .
Redox Reactions
The dihydropyridine ring is redox-active:
-
Oxidation : Catalytic hydrogenation or treatment with oxidizing agents (e.g., KMnO₄) converts the dihydropyridine to a fully saturated piperidine derivative .
-
Reduction : Sodium borohydride selectively reduces the imine-like bond in the dihydropyridine ring, stabilizing the saturated structure .
Cross-Coupling Reactions
The compound participates in transition metal-catalyzed reactions:
Cyclization and Heterocycle Formation
The dihydropyridine ring facilitates cyclization:
-
Intramolecular Cyclization : Heating in acidic media promotes ring closure, forming fused bicyclic structures (e.g., tetrahydroquinolines) .
-
Dihydrooxazole Formation : Reaction with chloroformate derivatives generates dihydrooxazole intermediates, which can further react with nucleophiles .
Computational Insights
DFT calculations (B3LYP/M06-2X) reveal key electronic properties influencing reactivity :
-
NBO Analysis : Strong hyperconjugation between the amide nitrogen lone pair and the dihydropyridine ring (E(2) = 15–21 kcal/mol) stabilizes transition states during electrophilic attacks.
-
Frontier Molecular Orbitals : The HOMO (-6.2 eV) localizes on the dihydropyridine ring, highlighting its role as an electron donor in redox reactions.
Comparative Reactivity with Analogs
| Analog | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| N-(4-Fluorobenzoyl)-5-methylpyridin-2-amide | Methyl substitution on pyridine | Enhanced lipophilicity slows hydrolysis |
| 5-Ethylpyridine-2-carboxylic acid | Carboxylic acid instead of amide | Higher solubility; prone to decarboxylation |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
The compound's structural characteristics may enhance its interaction with biological targets, particularly in cancer therapy. Research indicates that fluorinated compounds often show increased potency against tumor cells due to enhanced binding affinity to specific receptors. For instance, similar fluorinated analogues have demonstrated significant antiproliferative effects in various cancer cell lines, suggesting that N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide could exhibit comparable activities .
1.2 Mechanisms of Action
The mechanism of action for compounds like this compound often involves the inhibition of key enzymes or receptors involved in tumor growth. For example, studies on related compounds have shown that they inhibit glycinamide ribonucleotide formyltransferase, a crucial enzyme in purine biosynthesis, leading to cytotoxic effects on tumor cells .
Biological Interactions
2.1 Binding Affinity Studies
Understanding the binding affinity of this compound to various biological targets is essential for its application in drug design. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantify these interactions. Computational modeling may also provide insights into binding modes and affinities, which are critical for optimizing pharmacological properties.
2.2 Structural Comparisons
Comparative studies with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key comparisons:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| N-(4-Fluorobenzoyl)-5-methylpyridin-2-amide | Similar amide linkage; methyl substitution | Potential anti-cancer activity | Methyl group may enhance lipophilicity |
| 5-Ethylpyridine-2-carboxylic acid | Lacks amide functionality | Anti-inflammatory properties | Carboxylic acid may enhance solubility |
| 4-Fluoro-N-methylbenzamide | Fluorinated benzamide; methyl substitution | Neuroprotective effects | Methyl group alters binding affinity |
Synthetic Pathways and Reactivity
The synthesis of this compound can be achieved through various methods that exploit its reactivity profile. Electrophilic activation of the amide group allows for further transformations such as nucleophilic substitutions or cyclization reactions. The introduction of fluorine enhances electrophilicity, potentially increasing reactivity in electrophilic aromatic substitution reactions.
Case Studies and Experimental Findings
Several experimental studies have highlighted the potential applications of fluorinated compounds similar to this compound:
- Study on Antiproliferative Effects : A study demonstrated that fluorinated pyrrolo[2,3-d]pyrimidine analogues showed increased antiproliferative activity against cancer cell lines compared to non-fluorinated counterparts . This suggests that similar enhancements could be expected from this compound.
- In Vivo Efficacy : Research involving xenograft models has shown that fluorinated compounds can exhibit potent antitumor efficacy in vivo, reinforcing the need for further exploration of this compound's therapeutic potential .
Mechanism of Action
The mechanism of action of N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Note: Activity inferred from structural similarity to Ztz240 and related Kv7 modulators .
Key Observations:
Fluorine on the benzamide core is conserved across analogs, likely optimizing π-π stacking and metabolic stability .
Biological Selectivity: Ztz240’s pyridine-linked structure demonstrates isoform-specific Kv7.2/7.3 channel activation, whereas the dihydropyridine moiety in the target compound may alter selectivity due to conformational flexibility .
Pharmacological and Physicochemical Data
Solubility and Metabolic Stability
- Lipophilicity : The 5-ethyl group increases logP compared to Ztz240 (chloro substituent) but remains lower than N-isopropyl derivatives (e.g., Example 53 in ), balancing solubility and absorption.
- Metabolic Stability : Fluorine on benzamide reduces CYP450-mediated oxidation, a feature shared with patent compounds in .
Biological Activity
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
1. Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 221.25 g/mol
The compound features an ethyl group at the 5-position of the pyridine ring and a fluorine atom substituted at the para position of the benzamide. This configuration is crucial for its biological activity.
2. Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : Starting from 3-aminopyridine, various reagents are used to introduce the ethyl group and other substituents.
- Benzamide Formation : The final step involves coupling the pyridine derivative with a fluorinated benzoic acid derivative to yield the target compound.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through in vitro assays against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and others.
- IC Values : The compound demonstrated IC values ranging from 2.38 µM to 8.13 µM, indicating significant cytotoxicity against these cell lines .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 | 3.77 | Induction of apoptosis |
| HeLa | 2.38 | Cell cycle arrest |
The mechanism by which this compound exerts its anticancer effects has been attributed to:
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased early and late apoptotic cell populations in sensitive cancer cell lines .
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and survival.
4. Agrochemical Applications
Beyond its pharmaceutical potential, this compound has been explored for its use as a herbicide. Its structural features contribute to its efficacy in targeting specific plant growth pathways while minimizing harm to non-target species.
5. Case Studies
Several case studies have documented the effectiveness of this compound in both laboratory and field settings:
- Field Trials : Application in agricultural settings showed a significant reduction in weed populations without affecting crop yields.
- Toxicological Assessments : Studies have evaluated its safety profile, confirming low toxicity levels in mammals compared to traditional herbicides.
Q & A
Basic: What are the established synthetic routes and characterization methods for N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-fluorobenzamide?
Answer:
The synthesis of fluorobenzamide derivatives typically involves coupling 4-fluorobenzoic acid derivatives with amine-containing intermediates. For example, a common approach is to react 4-fluorobenzoyl chloride with a substituted piperidine or tetrahydropyridine moiety under basic conditions (e.g., triethylamine in dichloromethane) . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity, gas chromatography-mass spectrometry (GC-MS) for molecular weight verification, and elemental analysis to validate stoichiometry. For instance, in analogous compounds, ¹H NMR signals for the ethyl group (δ ~1.2–1.4 ppm) and dihydro-pyridinyl protons (δ ~2.6–3.7 ppm) are critical structural markers .
Basic: Which analytical techniques are critical for assessing the structural integrity of this compound?
Answer:
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula ([M+H]⁺ or [M–H]⁻ ions).
- NMR Spectroscopy: ¹H and ¹³C NMR resolve the ethyl group (e.g., triplet for CH₃ at δ ~1.2 ppm) and dihydro-pyridinyl protons (multiplet patterns at δ ~2.5–3.5 ppm).
- HPLC-PDA/UV: Validates purity (>95%) and detects impurities.
- X-ray Crystallography (if crystalline): Resolves absolute configuration and molecular packing .
Advanced: How can researchers design experiments to evaluate the neuritogenic activity of this compound in vitro?
Answer:
Neuritogenesis assays often use retinal or trigeminal ganglion neurons. For example:
- Cell Culture: Primary rat retinal neurons are treated with the compound (1–10 µM) for 48–72 hours.
- Quantification: Neurite length and branching are measured using ImageJ or automated platforms like IncuCyte. Positive controls (e.g., nerve growth factor) and negative controls (vehicle-only) are essential.
- Mechanistic Probes: Co-treatment with kinase inhibitors (e.g., PI3K/Akt pathway blockers) identifies signaling pathways. Related 4-fluorobenzamides, such as N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, showed neuritogenic effects in retinal cells via Trk receptor activation .
Advanced: What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve:
- Scaffold Modifications: Varying the ethyl group on the dihydro-pyridinyl ring (e.g., isopropyl, cyclopropyl) to assess steric effects.
- Bioisosteric Replacement: Substituting the 4-fluorobenzamide with other aromatic groups (e.g., 4-chloro, 4-cyano) to tune lipophilicity.
- In Silico Modeling: Molecular docking against targets like TrkA or 5-HT₁ receptors (based on structurally related compounds, e.g., LY344864, a 5-HT₁F agonist) .
- Biological Testing: Comparative IC₅₀/EC₅₀ values in neuritogenesis or receptor-binding assays .
Advanced: How are pharmacokinetic properties of fluorobenzamide derivatives assessed in preclinical studies?
Answer:
Key methodologies include:
- Radiolabeling: Synthesizing carbon-11 ([¹¹C]) or fluorine-18 ([¹⁸F]) analogs for positron emission tomography (PET) to track biodistribution and blood-brain barrier penetration .
- Plasma Stability Assays: Incubating the compound in plasma (human/rodent) at 37°C and quantifying degradation via LC-MS/MS.
- Metabolite Identification: Using hepatocyte microsomes and LC-HRMS to detect phase I/II metabolites.
- Pharmacokinetic Modeling: Non-compartmental analysis of Cmax, Tmax, and AUC from intravenous/oral dosing in rodents .
Advanced: How should researchers resolve contradictions in receptor-binding data for fluorobenzamide derivatives?
Answer:
Contradictions may arise from assay conditions (e.g., cell type, receptor isoform). Mitigation strategies:
- Orthogonal Assays: Combine radioligand binding (e.g., [³H]LY344864 for 5-HT₁F) with functional assays (cAMP inhibition, calcium flux).
- Selective Antagonists: Use blockers like WAY100635 (5-HT₁A antagonist) to confirm specificity .
- Species-Specific Receptors: Test human vs. rodent receptor isoforms to address interspecies variability.
- Dose-Response Curves: Ensure full-range EC₅₀/IC₅₀ measurements to rule out off-target effects at high concentrations .
Advanced: What in vivo models are appropriate for studying the therapeutic potential of this compound?
Answer:
- Ocular Neuropathy Models: Corneal sensitivity assays in diabetic rats (streptozotocin-induced) or dry eye models to assess neuritogenesis .
- Retinal Degeneration Models: Light-induced retinal damage in mice, with histological evaluation of photoreceptor survival and electroretinography (ERG) for functional recovery .
- Behavioral Tests: Von Frey filament assays for pain sensitivity if targeting 5-HT receptors .
Advanced: How can researchers address solubility challenges during formulation for in vivo studies?
Answer:
- Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) in saline/water mixtures.
- Prodrug Strategies: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Nanoparticle Encapsulation: Lipid-based nanoparticles (LNPs) or polymeric micelles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
